
1-(Octadecylsulfanyl)-3-(triphenylmethoxy)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Octadecylsulfanyl)-3-(triphenylmethoxy)propan-2-OL is a complex organic compound that features both a long alkyl chain and a triphenylmethoxy group. This compound is of interest due to its unique structural properties, which combine hydrophobic and hydrophilic elements, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Octadecylsulfanyl)-3-(triphenylmethoxy)propan-2-OL typically involves multiple steps:
Formation of the Octadecylsulfanyl Group: This step involves the reaction of octadecanethiol with an appropriate halide, such as 1-bromopropane, under basic conditions to form the octadecylsulfanyl group.
Introduction of the Triphenylmethoxy Group: The triphenylmethoxy group can be introduced by reacting triphenylmethanol with an appropriate alkyl halide in the presence of a base.
Final Coupling: The final step involves coupling the octadecylsulfanyl group with the triphenylmethoxy group under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(Octadecylsulfanyl)-3-(triphenylmethoxy)propan-2-OL can undergo various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or alkanes.
Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(Octadecylsulfanyl)-3-(triphenylmethoxy)propan-2-OL has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Octadecylsulfanyl)-3-(triphenylmethoxy)propan-2-OL involves its interaction with molecular targets through its hydrophobic and hydrophilic regions. The long alkyl chain can insert into lipid membranes, while the triphenylmethoxy group can interact with various molecular targets, potentially disrupting or stabilizing biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
1-(Octadecylsulfanyl)-2-propanol: Similar structure but lacks the triphenylmethoxy group.
Triphenylmethanol: Contains the triphenylmethoxy group but lacks the octadecylsulfanyl group.
Octadecanethiol: Contains the long alkyl chain but lacks the hydroxyl and triphenylmethoxy groups.
Uniqueness
1-(Octadecylsulfanyl)-3-(triphenylmethoxy)propan-2-OL is unique due to its combination of a long hydrophobic alkyl chain and a bulky hydrophilic triphenylmethoxy group, making it versatile for various applications in chemistry, biology, and industry.
Propiedades
Número CAS |
91274-06-5 |
|---|---|
Fórmula molecular |
C40H58O2S |
Peso molecular |
603.0 g/mol |
Nombre IUPAC |
1-octadecylsulfanyl-3-trityloxypropan-2-ol |
InChI |
InChI=1S/C40H58O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-33-43-35-39(41)34-42-40(36-27-20-17-21-28-36,37-29-22-18-23-30-37)38-31-24-19-25-32-38/h17-25,27-32,39,41H,2-16,26,33-35H2,1H3 |
Clave InChI |
HFIOUYYDNCRKKZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCSCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Ethyl(formyl)amino]ethyl formate](/img/structure/B14363440.png)
![2,2a-Dihydro-1H-cyclobuta[a]indene](/img/structure/B14363448.png)

![7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane](/img/structure/B14363467.png)
![2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl acetate](/img/structure/B14363469.png)

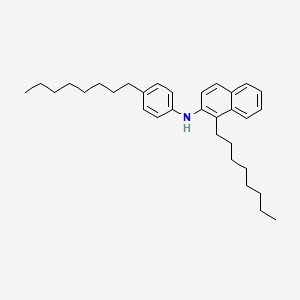
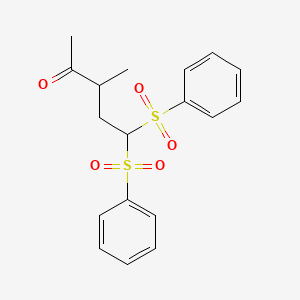
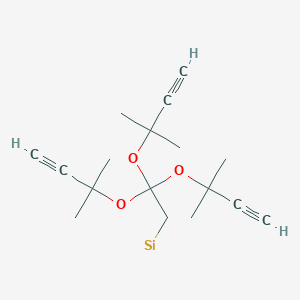
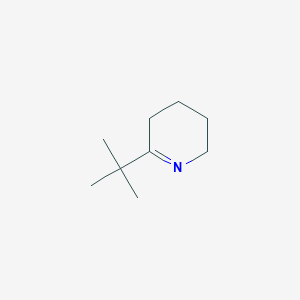
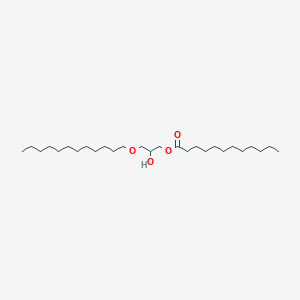
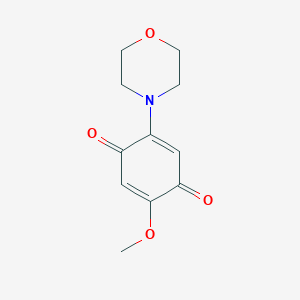
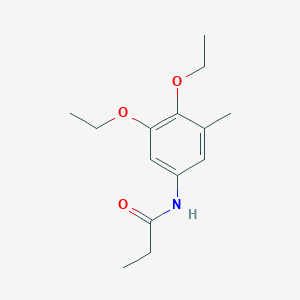
![3-Ethyl-2-[2-(morpholin-4-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B14363527.png)
